molecular formula C21H26ClN3O2S2 B2591740 N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride CAS No. 1215794-51-6

N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride

Cat. No.: B2591740
CAS No.: 1215794-51-6
M. Wt: 452.03
InChI Key: NDBLGYRTSBDDRL-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride is a synthetic organic compound that belongs to the class of thiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxy and methyl groups: These groups can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the dimethylaminoethyl side chain: This step may involve nucleophilic substitution reactions.

    Formation of the phenylthioacetamide moiety: This can be synthesized through the reaction of phenylthiol with an appropriate acylating agent.

    Final assembly and purification: The final compound is obtained by combining the synthesized intermediates and purifying the product using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the thiazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the side chains.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogenating agents, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide
  • **N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide

Uniqueness

The unique combination of functional groups in N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride may confer distinct biological activities or chemical reactivity compared to similar compounds. This uniqueness could make it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenylsulfanylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S2.ClH/c1-15-10-11-17(26-4)19-20(15)28-21(22-19)24(13-12-23(2)3)18(25)14-27-16-8-6-5-7-9-16;/h5-11H,12-14H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDBLGYRTSBDDRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN(C)C)C(=O)CSC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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